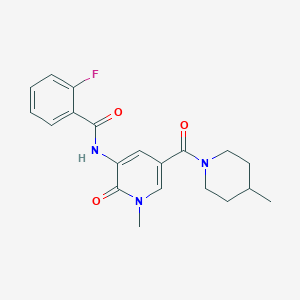![molecular formula C7H6FN3 B2377499 7-氟-8-甲基-[1,2,4]三唑并[4,3-a]吡啶 CAS No. 1427374-63-7](/img/structure/B2377499.png)
7-氟-8-甲基-[1,2,4]三唑并[4,3-a]吡啶
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-Fluoro-8-methyl-[1,2,4]triazolo[4,3-a]pyridine is a heterocyclic compound that belongs to the class of triazolopyridines. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its structural similarity to other bioactive molecules. The presence of a fluorine atom and a methyl group in its structure enhances its chemical properties, making it a valuable compound for various applications.
科学研究应用
7-Fluoro-8-methyl-[1,2,4]triazolo[4,3-a]pyridine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: It can be used in the development of new materials and as a precursor for various industrial chemicals.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 7-Fluoro-8-methyl-[1,2,4]triazolo[4,3-a]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 7-fluoro-8-methylpyridine with hydrazine derivatives, followed by cyclization to form the triazole ring. The reaction conditions often involve the use of solvents like ethanol and heating under reflux .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to scale up the production while maintaining the quality of the compound.
化学反应分析
Types of Reactions: 7-Fluoro-8-methyl-[1,2,4]triazolo[4,3-a]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the triazole ring or the pyridine moiety.
Substitution: The fluorine atom can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated derivatives, while substitution reactions can yield various substituted triazolopyridines .
作用机制
The mechanism of action of 7-Fluoro-8-methyl-[1,2,4]triazolo[4,3-a]pyridine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain kinases, which are enzymes involved in cell signaling pathways. By inhibiting these kinases, the compound can interfere with cell proliferation and induce apoptosis in cancer cells . The exact pathways and molecular targets can vary depending on the specific biological context.
相似化合物的比较
[1,2,4]Triazolo[4,3-a]quinoxaline: Known for its antiviral and antimicrobial activities.
[1,2,4]Triazolo[4,3-a]pyrazine: Studied for its kinase inhibitory activities and potential anticancer properties.
Uniqueness: 7-Fluoro-8-methyl-[1,2,4]triazolo[4,3-a]pyridine is unique due to the presence of both a fluorine atom and a methyl group, which can enhance its chemical stability and biological activity. This makes it a valuable compound for further research and development in various fields.
属性
IUPAC Name |
7-fluoro-8-methyl-[1,2,4]triazolo[4,3-a]pyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6FN3/c1-5-6(8)2-3-11-4-9-10-7(5)11/h2-4H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQGQRTMCVMIMOO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CN2C1=NN=C2)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6FN3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1427374-63-7 |
Source


|
| Record name | 7-fluoro-8-methyl-[1,2,4]triazolo[4,3-a]pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[6-(furan-2-yl)pyridazin-3-yl]-N-(4-sulfamoylphenyl)piperidine-3-carboxamide](/img/structure/B2377417.png)
![Sodium 1'-[(tert-butoxy)carbonyl]-2,3-dihydrospiro[indene-1,4'-piperidine]-3-carboxylate](/img/structure/B2377418.png)
![3-{naphtho[1,2-d][1,3]thiazol-2-yl}-1-(4-nitrophenyl)urea](/img/structure/B2377421.png)
![4-methoxy-N-(2-oxobenzo[d][1,3]oxathiol-5-yl)-N-(phenylsulfonyl)benzamide](/img/structure/B2377423.png)
![N-[2-(furan-2-yl)-2-methoxyethyl]adamantane-1-carboxamide](/img/structure/B2377424.png)


![2-(Furan-2-yl)-1-[(9-methylpurin-6-yl)amino]propan-2-ol](/img/structure/B2377430.png)
![2-Ethoxycarbonyl-7-methylimidazo[1,2-a]pyridine-6-boronic acid](/img/structure/B2377431.png)
![N-(6-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2-phenoxyacetamide hydrochloride](/img/structure/B2377433.png)
![2-(1-benzylindol-3-yl)sulfanyl-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2377434.png)
![N-[2-(4-methoxyphenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]butanamide](/img/structure/B2377436.png)

